2-(2,4-Dinitrophenoxy)ethanol
Overview
Description
2-(2,4-Dinitrophenoxy)ethanol is a useful research compound. Its molecular formula is C8H8N2O6 and its molecular weight is 228.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-(2,4-Dinitrophenoxy)ethanol is cellulose acetate . This compound acts as a plasticizer for propellants based on cellulose acetate .
Mode of Action
This compound interacts with cellulose acetate to enhance the performance and mechanical properties of propellants . It reduces the modulus, tensile strength, hardness, density, melt viscosity, glass transition, electrostatic chargeability, and volume resistivity of a polymer . At the same time, it increases the flexibility, elongation at break, and toughness .
Biochemical Pathways
It is known that the compound can enhance the energy content, performance, and thermal stability of propellants .
Pharmacokinetics
Its thermal stability has been investigated . The raw product containing a small amount of impurity has better thermal stability than the pure product .
Result of Action
The result of the action of this compound is the enhancement of the performance and mechanical properties of propellants . It increases the energy content, performance, and thermal stability of propellants .
Biochemical Analysis
Biochemical Properties
2-(2,4-Dinitrophenoxy)ethanol plays a significant role in biochemical reactions, particularly as a plasticizer for propellants based on cellulose acetate . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative phosphorylation, thereby affecting the energy metabolism of cells . The nature of these interactions often involves binding to specific sites on the enzymes, leading to either inhibition or activation of their catalytic functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the oxidative phosphorylation pathway, leading to changes in ATP production and overall cellular energy balance . Additionally, it can alter gene expression patterns, potentially leading to changes in cell function and behavior. These effects are observed across various cell types, including hepatocytes and muscle cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes involved in oxidative phosphorylation, leading to either inhibition or activation of these enzymes . This binding can result in changes in the enzyme’s conformation and activity, ultimately affecting the overall metabolic processes within the cell. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the raw product containing a small amount of impurity has better thermal stability than the pure product . Over time, the degradation of this compound can lead to changes in its biochemical activity and impact on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects on cellular function. At higher doses, it can exhibit toxic or adverse effects . These threshold effects are crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative phosphorylation and energy metabolism . It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, influencing the metabolic flux and levels of various metabolites. These interactions can lead to changes in the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound within different cellular compartments. Understanding these transport mechanisms is essential for determining the compound’s overall impact on cellular function.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biochemical effects . The compound may be directed to particular organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for its activity and function within the cell.
Properties
IUPAC Name |
2-(2,4-dinitrophenoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6/c11-3-4-16-8-2-1-6(9(12)13)5-7(8)10(14)15/h1-2,5,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTMNJWMYPSLOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062656 | |
Record name | Ethanol, 2-(2,4-dinitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2831-60-9 | |
Record name | 2-(2,4-Dinitrophenoxy)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2831-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-(2,4-dinitrophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002831609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,4-Dinitrophenoxy)ethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-(2,4-dinitrophenoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-(2,4-dinitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-dinitrophenoxy)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.725 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient method to synthesize 2-(2,4-Dinitrophenoxy)ethanol (DNE) and separate it from its byproduct Bis(2,4-dinitrophenoxy)ethane (BDNE)?
A1: The research paper [] describes an efficient synthesis of DNE via the condensation reaction of 2,4-dinitrochlorobenzene (DNCB) with ethandiol in the presence of a base. The optimal conditions identified for this reaction are:
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